molecular formula C9H20BNO2 B13455714 Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine

Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine

Katalognummer: B13455714
Molekulargewicht: 185.07 g/mol
InChI-Schlüssel: DJOFMXLTNNVPDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine is an organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-boron bonds, which are valuable intermediates in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine typically involves the reaction of dimethylamine with a boronic ester. One common method includes the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a starting material. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boron-nitrogen bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can optimize the reaction parameters, such as temperature, pressure, and catalyst concentration, to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine undergoes various types of chemical reactions, including:

    Hydroboration: The addition of boron-hydrogen bonds across double or triple bonds.

    Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl or alkyl halides.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boron-containing organic compounds, which can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Wissenschaftliche Forschungsanwendungen

Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine exerts its effects involves the formation of stable boron-nitrogen bonds. These bonds can participate in various chemical reactions, facilitating the formation of new carbon-boron bonds. The molecular targets and pathways involved in these reactions are often mediated by transition metal catalysts, which enhance the reactivity and selectivity of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]amine is unique due to its specific structure, which allows for the formation of stable boron-nitrogen bonds. This stability enhances its utility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Eigenschaften

Molekularformel

C9H20BNO2

Molekulargewicht

185.07 g/mol

IUPAC-Name

N,N-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine

InChI

InChI=1S/C9H20BNO2/c1-8(2)9(3,4)13-10(12-8)7-11(5)6/h7H2,1-6H3

InChI-Schlüssel

DJOFMXLTNNVPDL-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)CN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.